molecular formula C13H12N2O2S B2589130 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one CAS No. 730992-37-7

1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one

Cat. No.: B2589130
CAS No.: 730992-37-7
M. Wt: 260.31
InChI Key: QSGRSOKTQCMITR-UHFFFAOYSA-N
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Description

1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is a complex organic compound featuring a phenyl ring substituted with a hydroxy group, a pyrimidin-2-ylsulfanyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under controlled conditions to form the pyrimidin-2-ylsulfanyl group.

    Substitution on the Phenyl Ring: The pyrimidin-2-ylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.

    Hydroxy Group Introduction: The hydroxy group is introduced via electrophilic aromatic substitution.

    Formation of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The pyrimidin-2-ylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrimidin-2-ylsulfanyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-{4-Hydroxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-{4-Hydroxy-3-[(thiazol-2-ylsulfanyl)methyl]phenyl}ethan-1-one: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness: 1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one is unique due to the presence of the pyrimidin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(16)10-3-4-12(17)11(7-10)8-18-13-14-5-2-6-15-13/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGRSOKTQCMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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